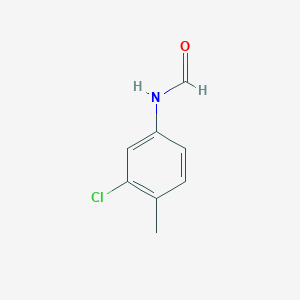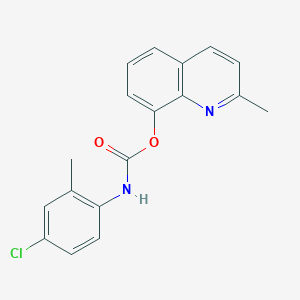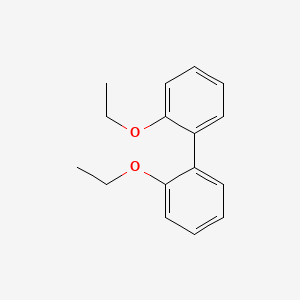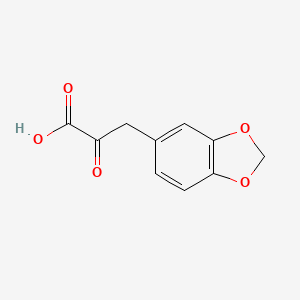![molecular formula C13H20O2 B11943563 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-01-5](/img/structure/B11943563.png)
8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is a complex organic compound characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the spiro compound. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the spiro ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with molecular targets through its spiro structure. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]dec-7-ene derivatives: These compounds share the spiro ring system but differ in their substituents.
1,4-dioxaspiro compounds: Similar in having the dioxaspiro structure but with variations in the attached groups.
Uniqueness
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is unique due to its specific substituents, which confer distinct chemical and physical properties
Propiedades
Número CAS |
81842-01-5 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
8-(3-methylbut-2-enyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C13H20O2/c1-11(2)3-4-12-5-7-13(8-6-12)14-9-10-15-13/h3,5H,4,6-10H2,1-2H3 |
Clave InChI |
UUYRSWULACEOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CCC2(CC1)OCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



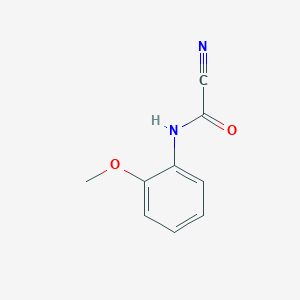

![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)
![1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone](/img/structure/B11943499.png)



